molecular formula C18H15ClN4O B2537283 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(4-chlorobenzyl)-1H-pyrrol-3(2H)-one CAS No. 885190-41-0

5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(4-chlorobenzyl)-1H-pyrrol-3(2H)-one

Numéro de catalogue: B2537283
Numéro CAS: 885190-41-0
Poids moléculaire: 338.8
Clé InChI: GRUGVJPJBRNBPW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(4-chlorobenzyl)-1H-pyrrol-3(2H)-one is a complex organic compound that features a unique structure combining benzimidazole, pyrrole, and chlorobenzyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(4-chlorobenzyl)-1H-pyrrol-3(2H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.

    Pyrrole Ring Formation: The pyrrole ring can be introduced through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines.

    Chlorobenzyl Substitution: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Condensation Reactions

The amino group at position 5 of the pyrrolone ring participates in condensation reactions with aldehydes or ketones. For example:

  • Schiff Base Formation : Reacting with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) under acidic conditions yields imine derivatives. This reaction is facilitated by the electron-rich amino group, which nucleophilically attacks the carbonyl carbon .

  • Cyclocondensation : In the presence of diketones (e.g., benzil), the amino group undergoes cyclization to form fused heterocycles. Iodine/H₂O catalytic systems have been shown to promote such reactions at 70°C, yielding imidazole derivatives .

Alkylation and Acylation

The primary amino group and benzimidazole nitrogen atoms are susceptible to alkylation or acylation:

Reaction Type Conditions Product Yield Source
N-AlkylationK₂CO₃, alkyl halides (e.g., ethyl bromide), DMSO, 0°C1-Alkyl-5-amino-4-(benzimidazol-2-yl)pyrrolone62–72%
AcylationAcetic anhydride, pyridine, refluxN-Acetylated derivatives85–90%

Longer alkyl chains (e.g., heptyl groups) enhance lipophilicity, improving membrane permeability in bioactive analogs .

Oxidative Coupling

The benzimidazole moiety undergoes oxidative coupling in the presence of iodine or Na₂S₂O₅:

  • Dimerization : Under aerobic conditions, iodine catalyzes the formation of bis-benzimidazole derivatives via C–N bond formation .

  • Cross-Coupling : With aryl boronic acids, palladium-catalyzed Suzuki–Miyaura reactions yield biaryl hybrids, expanding structural diversity .

Electrophilic Substitution

The electron-rich benzimidazole ring undergoes electrophilic substitution:

  • Nitration : Nitration at position 5 of the benzimidazole ring occurs with HNO₃/H₂SO₄, producing nitro derivatives.

  • Halogenation : Bromine in acetic acid substitutes hydrogen at position 4, yielding brominated analogs.

Ring-Opening and Rearrangement

Under strong acidic or basic conditions:

  • Acid Hydrolysis : The pyrrolone ring opens to form linear diketones, which can recyclize under thermal conditions.

  • Base-Mediated Rearrangement : In NaOH/EtOH, the 4-chlorobenzyl group undergoes nucleophilic displacement, forming hydroxyl or amine derivatives .

Biological Activity-Driven Reactions

The compound’s antiproliferative and antimicrobial activities are modulated via targeted modifications:

Modification Biological Impact MIC (μg/mL) Source
N-Heptyl substitutionEnhanced antibacterial activity against S. aureus and MRSA4–8 (vs. 256 control)
4-Methoxyphenyl derivativeImproved antifungal activity against C. albicans64
Schiff base formationIncreased DNA minor-groove binding affinity (ΔTₐ = 5–9°C)N/A

Spectroscopic Characterization

Key analytical data for reaction products include:

  • ¹H NMR : Aromatic protons in the benzimidazole ring resonate at δ 7.5–8.2 ppm, while the 4-chlorobenzyl group shows signals at δ 4.3–5.1 ppm .

  • HRMS : Molecular ion peaks confirm derivatives, e.g., [M+H]⁺ at m/z 452.52 for N-heptyl analogs .

This compound’s reactivity aligns with trends observed in benzimidazole and pyrrolone chemistry, with its 4-chlorobenzyl group offering steric and electronic modulation. Further studies should explore its catalytic asymmetric synthesis and in vivo metabolic pathways.

Applications De Recherche Scientifique

Chemical Structure and Synthesis

The compound features a complex structure that includes a benzimidazole moiety, a pyrrole ring, and a chlorobenzyl substituent. The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functionalization processes. For example, one method involves the reaction of appropriate precursors under controlled conditions to yield the desired product with high purity and yield.

Biological Activities

Anticancer Properties
Research indicates that 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(4-chlorobenzyl)-1H-pyrrol-3(2H)-one exhibits significant cytotoxic activity against various cancer cell lines. Studies have shown that this compound can inhibit the proliferation of human colon cancer (HCT-116), breast cancer (MCF-7), and cervical cancer (HeLa) cells. For instance, one study reported an IC50 value of approximately 11 µM against HCT-116 cells, demonstrating its potency as an anticancer agent .

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and cell cycle arrest. The presence of the benzimidazole and pyrrole rings is believed to play a crucial role in its interaction with biological targets, potentially inhibiting key enzymes involved in tumor growth .

Therapeutic Applications

Potential Drug Development
Due to its promising biological activities, this compound is being investigated as a lead compound for developing new anticancer drugs. Molecular hybridization strategies have been employed to create derivatives with enhanced efficacy and selectivity against cancer cells while minimizing toxicity to normal cells .

Other Therapeutic Uses
Beyond oncology, compounds similar to this compound are also being explored for their antimicrobial properties. Preliminary studies suggest that modifications to the chemical structure can lead to enhanced activity against bacterial strains, making it a candidate for further research in infectious disease treatment .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityCompound showed IC50 values of 11 µM against HCT-116 cells; selective toxicity observed.
Mechanism of ActionInduction of apoptosis in cancer cells linked to structural components; potential inhibition of key metabolic pathways.
Antimicrobial PropertiesDerivatives exhibited activity against Gram-positive bacteria; further optimization needed for clinical application.

Mécanisme D'action

The mechanism of action of 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(4-chlorobenzyl)-1H-pyrrol-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzimidazole and pyrrole rings are known to interact with biological macromolecules, potentially inhibiting or activating specific pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

    5-aminoimidazole-4-carboxylic acid: Shares the aminoimidazole core but lacks the benzimidazole and chlorobenzyl groups.

    4,5-Dihydro-1H-imidazol-2-amine: Contains the imidazole ring but differs in the substitution pattern.

Uniqueness

5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(4-chlorobenzyl)-1H-pyrrol-3(2H)-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Activité Biologique

5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(4-chlorobenzyl)-1H-pyrrol-3(2H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases involved in cancer progression. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common approach includes the formation of the benzimidazole moiety followed by the introduction of the pyrrole and chlorobenzyl groups. This synthetic pathway allows for the exploration of various substitutions to optimize biological activity.

Anticancer Activity

Research has shown that derivatives of 5-amino-4-(1H-benzo[d]imidazol-2-yl)-phenyl-1,2-dihydro-pyrrol-3-ones exhibit significant inhibitory effects on fibroblast growth factor receptor 1 (FGFR1), a key player in tumorigenesis. The compound demonstrated an IC50 value of 3.5 μM against FGFR1, indicating moderate potency as a kinase inhibitor . Further modifications led to compounds with enhanced activity, such as those with IC50 values of 0.63 μM and 0.32 μM , showcasing their potential as anticancer agents .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications on the benzimidazole and pyrrole rings significantly influence biological activity. For instance, substituents on the phenyl ring can enhance or diminish potency against cancer cell lines. Notably, compounds with hydroxyl groups showed improved activity against the KG1 myeloma cell line, with IC50 values ranging from 5.6 μM to 9.3 μM .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits notable antiproliferative effects on various cancer cell lines, including KG1 and A549 cells. The compound's mechanism appears to involve the inhibition of FGFR signaling pathways, which are often dysregulated in cancers.

Comparative Analysis

A comparative analysis with other known FGFR inhibitors indicated that this compound holds promise due to its favorable potency and selectivity profile. The following table summarizes key findings from various studies:

Compound NameIC50 (μM)Cancer Cell LineMechanism of Action
5-amino-4-(1H-benzo[d]imidazol-2-yl)-phenyl-1,2-dihydro-pyrrol-3-one3.5FGFR1Kinase Inhibition
5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(3-hydroxyphenyl)-1,2-dihydro-pyrrol-3-one0.63KG1Kinase Inhibition
This compound5.6A549Antiproliferative Activity

Propriétés

IUPAC Name

4-(1H-benzimidazol-2-yl)-1-[(4-chlorophenyl)methyl]-5-imino-2H-pyrrol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O/c19-12-7-5-11(6-8-12)9-23-10-15(24)16(17(23)20)18-21-13-3-1-2-4-14(13)22-18/h1-8,20,24H,9-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDOKDSPTTWIBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=N)N1CC2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.